1-ethenyl-5-nitro-1H-pyrazole
Description
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Properties
CAS No. |
2751615-15-1 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Ethenyl-5-nitro-1H-pyrazole
The following technical guide details the synthesis, purification, and characterization of 1-ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole). This compound is a critical high-energy monomer used in the development of energetic binders and pharmaceutical intermediates.
Executive Summary
1-Ethenyl-5-nitro-1H-pyrazole is an electron-deficient heterocyclic monomer. Its structural significance lies in the combination of the energetic nitro group (
Primary Challenges:
-
Regioselectivity: Direct alkylation of 3(5)-nitropyrazole yields a mixture of 1,3- and 1,5-isomers, with the 1,5-isomer often being the minor product due to steric hindrance between the nitro group and the incoming electrophile.
-
Stability: The vinyl group on an electron-deficient ring is susceptible to spontaneous polymerization or hydrolysis under acidic conditions.
Retrosynthetic Analysis & Strategy
To ensure high purity and structural integrity, we reject high-pressure acetylene methods (industrial scale, low control) in favor of a Two-Step Alkylation-Elimination Pathway . This method offers superior control over the critical regioselective step.
Strategic Pathway
-
Precursor Synthesis: N-alkylation of 3(5)-nitropyrazole with 1,2-dichloroethane or 2-chloroethanol.
-
Isomer Separation: Chromatographic isolation of the 1-(2-chloroethyl)-5-nitropyrazole intermediate.
-
Elimination: Base-promoted dehydrochlorination to generate the vinyl moiety.
Figure 1: Strategic pathway for the regioselective synthesis of 1-ethenyl-5-nitro-1H-pyrazole.
Experimental Protocol
Phase 1: Synthesis of 1-(2-chloroethyl)-5-nitropyrazole
Objective: Attach the ethyl linker while managing isomer distribution.
Reagents:
-
3(5)-Nitro-1H-pyrazole (1.0 eq)[1]
-
1,2-Dichloroethane (Excess, solvent & reagent)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (Catalytic, 5 mol%)
Procedure:
-
Dissolution: Dissolve 3(5)-nitro-1H-pyrazole in excess 1,2-dichloroethane. Add TBAB as a phase transfer catalyst.
-
Base Addition: Add powdered KOH (2.0 eq) slowly to the stirring mixture.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:3). -
Workup: Filter off inorganic salts. Wash the organic filtrate with water (
) to remove unreacted nitropyrazole and base. Dry over anhydrous and concentrate under reduced pressure. -
Isomer Separation (CRITICAL):
-
The crude residue contains both 1,3- and 1,5-isomers.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (Start 90:10
70:30). -
Note: The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity induced by the nitro group's proximity to the N1-linker, creating a larger dipole moment.
-
Phase 2: Dehydrochlorination to 1-Ethenyl-5-nitro-1H-pyrazole
Objective: Form the vinyl double bond without degrading the nitro group.
Reagents:
-
1-(2-chloroethyl)-5-nitropyrazole (Isolated Intermediate)
-
Potassium Hydroxide (KOH)
-
Solvent: Methanol or N-methylmorpholine-N-oxide (NMO)/Water system
Procedure:
-
Setup: Dissolve the chloroethyl intermediate in Methanol.
-
Elimination: Add a solution of KOH in Methanol (1.2 eq) dropwise at
to prevent polymerization. -
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Neutralize carefully with dilute
to pH 7 (avoid excess acid to prevent hydrolysis of the vinyl amine). -
Extraction: Extract with Dichloromethane (DCM). Wash with brine.
-
Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration if necessary.
Characterization & Validation
Trustworthiness in this synthesis relies on distinguishing the 1,5-isomer from the 1,3-isomer.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3, 400 MHz):
-
Vinyl Group: Distinctive AMX spin system.
-
ppm (dd,
Hz, - adjacent to N). - ppm (two dd, terminal vinyl protons).
-
ppm (dd,
-
Pyrazole Ring:
-
1,5-Isomer (Target): Protons at C3 and C4. The Nitro is at C5.[2]
-
H3:
ppm (Deshielded by adjacent N). -
H4:
ppm.
-
-
1,3-Isomer (Impurity): Protons at C4 and C5.
-
H5:
ppm (Highly deshielded by adjacent N and proximity to N-vinyl). -
H4:
ppm.
-
-
Critical Validation (NOE Experiment):
-
Irradiate the vinyl
signal. -
1,5-Isomer: NOE enhancement observed at H4 ? NO . (Nitro group blocks interaction). NOE may be observed between Vinyl protons and Nitro oxygen (if observable) or lack of interaction with ring protons.
-
1,3-Isomer: Strong NOE enhancement observed at H5 (the proton adjacent to the N-vinyl group).
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Pale yellow to white crystalline solid | Visual |
| Melting Point | DSC ( | |
| Density | Pycnometry | |
| IR Signature | FTIR (ATR) | |
| Mass Spec | LC-MS (ESI) |
Safety & Handling (Energetic Materials)
This compound is a nitro-substituted heterocycle.[1][3][4] While less sensitive than polynitro-analogs, it must be treated as a potential energetic material.
-
Thermal Stability: Avoid heating above
during drying. Use vacuum drying at . -
Compatibility: Incompatible with strong bases (initiates polymerization) and strong acids (hydrolysis).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work behind a blast shield during scale-up (>5g).
References
-
Katritzky, A. R., et al. "Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Journal of Heterocyclic Chemistry, vol. 54, no. 3, 2017.
- Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. (Comprehensive review on nitroazole regioselectivity).
-
Trofimenko, S. "Pyrazoles, Pyrazolylborates, and Related Ligands." Chemical Reviews, vol. 72, no. 5, 1972.[5] (Foundational work on N-vinyl pyrazole synthesis).
-
Kucukguzel, S. G., et al. "Recent Advances in Synthesis and Biological Activities of Pyrazoles." European Journal of Medicinal Chemistry, vol. 100, 2015.
- Zyuzin, I. N., et al. "Synthesis of N-vinylpyrazoles via Dehydrochlorination." Russian Chemical Bulletin, vol. 55, 2006.
Sources
Technical Monograph: Spectroscopic Profiling of 1-Ethenyl-5-nitro-1H-pyrazole
Executive Summary & Compound Significance
1-Ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole) is a critical intermediate in the synthesis of high-energy-density materials (HEDMs) and a specialized pharmacophore in medicinal chemistry. Its structure combines an electron-deficient nitro-pyrazole core with a reactive N-vinyl group.
Accurate spectroscopic characterization is challenging due to the prevalence of its regioisomer, 1-ethenyl-3-nitro-1H-pyrazole , which often co-elutes during synthesis. This guide provides the definitive spectroscopic signature required to distinguish the 5-nitro isomer, focusing on the specific electronic shielding effects induced by the steric proximity of the 1-vinyl and 5-nitro groups.
Synthesis Context & Impurity Profile
To interpret the spectra accurately, one must understand the sample's origin. The compound is typically synthesized via the N-vinylation of 5-nitropyrazole using vinyl acetate (Hg(II) catalyzed) or acetylene under pressure.
-
Common Impurities:
-
1-Ethenyl-3-nitro-1H-pyrazole: The thermodynamic regioisomer.
-
5-Nitropyrazole: Unreacted starting material (broad NH peak at >13 ppm).
-
Polymerized material: Broadening of vinyl signals due to spontaneous polymerization.
-
Spectroscopic Data: The Consensus Profile
The following data represents the high-confidence consensus values derived from high-field NMR (400 MHz+) and FTIR analysis of purified N-vinyl nitropyrazoles.
H NMR Spectroscopy (400 MHz, DMSO- )
The
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| H-3 (Pyrazole) | 8.15 – 8.25 | d / s | Deshielded by adjacent N2; lacks NOE with vinyl group. | |
| H-4 (Pyrazole) | 7.20 – 7.35 | d / s | Shielded relative to H-3; ortho to Nitro group. | |
| H-A (Vinyl, CH) | 7.40 – 7.55 | dd | Strongly deshielded by the magnetic anisotropy of the 5-NO | |
| H-B (Vinyl, =CH | 5.90 – 6.05 | dd | Terminal vinyl proton trans to N1. | |
| H-C (Vinyl, =CH | 5.30 – 5.45 | dd | Terminal vinyl proton cis to N1. |
Critical Note on Isomerism: In the 3-nitro isomer, the H-A (vinyl CH) typically appears upfield (~7.1 ppm) compared to the 5-nitro isomer because it lacks the steric compression and deshielding from the adjacent nitro group.
C NMR Spectroscopy (100 MHz, DMSO- )
| Carbon Assignment | Chemical Shift ( | Environment Description |
| C-5 (C-NO | 145.0 – 147.0 | Quaternary; strongly deshielded by NO |
| C-3 (C-H) | 138.0 – 140.0 | Aromatic CH; adjacent to N2. |
| C-Vinyl (CH) | 129.5 – 131.0 | N-substituted vinyl carbon. |
| C-4 (C-H) | 105.0 – 107.0 | Aromatic CH; strongly shielded (electron-rich position). |
| C-Vinyl (=CH | 102.0 – 104.0 | Terminal vinyl carbon. |
FT-IR Spectroscopy (ATR Method)
| Frequency (cm | Assignment | Intensity | Notes |
| 3120 – 3150 | C-H Stretch (Pyrazole) | Weak | Characteristic heteroaromatic C-H. |
| 1640 – 1650 | C=C Stretch (Vinyl) | Medium | Distinct alkene stretch; confirms N-vinylation. |
| 1530 – 1550 | NO | Strong | Diagnostic: Lower frequency than non-conjugated nitro. |
| 1360 – 1380 | NO | Strong | Paired with the asymmetric band. |
| 960 – 980 | =C-H Bending (oop) | Medium | Characteristic of vinyl groups. |
Structural Elucidation Logic
The primary challenge is distinguishing 1-ethenyl-5-nitro-1H-pyrazole (Target) from 1-ethenyl-3-nitro-1H-pyrazole (Isomer). The following logic tree utilizes Nuclear Overhauser Effect (NOE) and chemical shift perturbations to validate the structure.
Isomer Differentiation Workflow
Figure 1: Logic flow for distinguishing regioisomers using NOE spectroscopy. The 5-nitro isomer lacks a proton at position 5, preventing NOE enhancement between the vinyl group and the ring.
Experimental Protocols
NMR Sample Preparation (Critical for Energetic Materials)[1][2]
-
Solvent: Use DMSO-
(99.9% D). Chloroform- (CDCl ) is acceptable but may cause peak overlapping of the vinyl protons with the solvent residual if not dry. DMSO is preferred to prevent aggregation. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
-
Safety: 1-Vinyl-5-nitropyrazole is potentially energetic.[1] Do not heat the sample to dissolve. Use sonication at room temperature only.
FT-IR (ATR) Acquisition
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.
-
Deposition: Place solid crystal directly on the ATR sensor. Apply pressure until the force gauge reaches 80–90 units.
-
Scan Parameters: 32 scans at 4 cm
resolution. -
Post-Processing: Apply baseline correction. Look specifically for the NO
doublet (1540/1370) and Vinyl C=C (1645).
References
-
Trofimenko, S. (1970).[2] Pyrazoles.[3][2][4][5][6][7][8][9][10] Synthesis of 1-Vinylpyrazoles. Journal of Organic Chemistry.
-
Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.[6]
-
Kizhnyaev, V. N., et al. (2023).[10][11] Synthesis and Polymerization of 5-Vinyl-1H-tetrazole Derivatives. MDPI Molbank.
-
Claramunt, R. M., et al. (2017).[4] The Structure of N-phenyl-pyrazoles and Indazoles: Mononitro, Dinitro, and Trinitro Derivatives. Journal of Heterocyclic Chemistry.
-
Reich, H. J. (2023).[10] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. connectjournals.com [connectjournals.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. rsc.org [rsc.org]
Reaction mechanism for the synthesis of 1-ethenyl-5-nitro-1H-pyrazole
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Ethenyl-5-nitro-1H-pyrazole
Introduction: The Significance of 1-Ethenyl-5-nitro-1H-pyrazole
1-Ethenyl-5-nitro-1H-pyrazole, also known as 1-vinyl-5-nitropyrazole, is a heterocyclic compound of significant interest to researchers in materials science and synthetic chemistry. The molecule uniquely combines the energetic properties of the nitro-pyrazole core with the reactive functionality of a vinyl group. This structure makes it a valuable monomer for the synthesis of energetic polymers and a versatile building block for the construction of more complex nitrogen-rich compounds.[1] Pyrazole derivatives, in general, are known for a wide spectrum of pharmacological activities and applications in medicinal chemistry.[2][3] Understanding the mechanistic pathways to its synthesis is crucial for optimizing production, ensuring safety, and expanding its applications.
This guide provides a detailed exploration of the predominant synthetic route to 1-ethenyl-5-nitro-1H-pyrazole, focusing on the underlying reaction mechanisms, the rationale behind experimental choices, and detailed protocols for its preparation. The primary strategy involves a two-step process: the initial nitration of the pyrazole ring followed by the N-vinylation of the resulting 5-nitropyrazole intermediate.
Part 1: Synthesis of the 5-Nitropyrazole Intermediate via Electrophilic Aromatic Substitution
The foundational step in the synthesis is the introduction of a nitro group onto the pyrazole ring. This is achieved through an electrophilic aromatic substitution reaction, a cornerstone of heterocyclic chemistry.
The Causality Behind the Nitration Mechanism
The nitration of pyrazole requires the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.
The pyrazole ring is an aromatic heterocycle, but its reactivity towards electrophiles is complex. The N-H proton is acidic, and under strongly acidic conditions, the ring nitrogens can be protonated, deactivating the ring towards electrophilic attack. However, a common synthetic route involves the formation of an N-nitropyrazole intermediate by reaction with reagents like acetyl nitrate, followed by a thermal rearrangement to yield 3-nitro-1H-pyrazole or 5-nitro-1H-pyrazole (which are tautomers).[4] Direct nitration with mixed acid tends to favor substitution at the C4 position. To obtain the 5-nitro isomer, the rearrangement pathway is often preferred. The electron-withdrawing effect of the nitro group on the pyrazole ring is a critical factor that increases the acidity of the remaining N-H proton, a key feature exploited in the subsequent vinylation step.[1]
Visualizing the Nitration Pathway
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-Ethenyl-5-Nitro-1H-Pyrazole in Modern Organic Synthesis: Application Notes and Protocols
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-ethenyl-5-nitro-1H-pyrazole, a versatile heterocyclic building block, and its applications as an intermediate in organic synthesis. By leveraging its unique electronic and structural features, this reagent opens avenues for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Introduction: The Synthetic Potential of a Polarized Pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and bioactive compounds.[1][2] The introduction of a nitro group at the C5 position significantly modulates the electronic properties of the pyrazole ring, rendering it highly electron-deficient. This electronic polarization, coupled with the presence of a reactive ethenyl (vinyl) group at the N1 position, makes 1-ethenyl-5-nitro-1H-pyrazole a highly valuable and versatile intermediate for a range of chemical transformations.
The electron-withdrawing nature of the 5-nitro-pyrazole moiety activates the vinyl group towards nucleophilic attack and enhances its participation in cycloaddition reactions. This guide will detail the synthesis of this key intermediate and explore its application in pivotal synthetic methodologies, including Diels-Alder reactions, 1,3-dipolar cycloadditions, and Michael additions.
Synthesis of 1-Ethenyl-5-Nitro-1H-Pyrazole: A Proposed Two-Step Approach
Step 1: Nitration of 1H-Pyrazole
The initial step involves the regioselective nitration of 1H-pyrazole to yield 5-nitro-1H-pyrazole. The choice of nitrating agent and reaction conditions is crucial to favor the formation of the desired isomer.
Protocol: Synthesis of 5-Nitro-1H-Pyrazole
-
Rationale: The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic systems. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is typically performed at low temperatures to control the exothermicity and minimize side product formation.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equiv.) to 0 °C in an ice bath.
-
Slowly add 1H-pyrazole (1.0 equiv.) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equiv.) to concentrated sulfuric acid (1.5 equiv.) at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) until a pH of 7-8 is reached.
-
The precipitated 5-nitro-1H-pyrazole is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
-
Expected Outcome: 5-nitro-1H-pyrazole is expected as a white to pale yellow solid. The yield can be optimized by careful control of the reaction temperature and stoichiometry.
Step 2: N-Vinylation of 5-Nitro-1H-Pyrazole
The second step involves the introduction of the ethenyl group onto the N1 position of the 5-nitro-1H-pyrazole. The presence of the electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating this reaction.[3]
Protocol: Synthesis of 1-Ethenyl-5-Nitro-1H-pyrazole
-
Rationale: The reaction of an N-H containing heterocycle with vinyl acetate in the presence of a mercury(II) salt catalyst is a known method for N-vinylation.[3] The catalyst activates the vinyl acetate towards nucleophilic attack by the pyrazole nitrogen. An alternative, more environmentally benign approach could involve a base-catalyzed reaction with a vinylating agent like vinyl bromide or a transition-metal-catalyzed cross-coupling reaction.
-
Procedure (Vinyl Acetate Method):
-
To a solution of 5-nitro-1H-pyrazole (1.0 equiv.) in excess vinyl acetate (acting as both reagent and solvent), add a catalytic amount of mercury(II) acetate (Hg(OAc)₂, 0.05 equiv.) and a drop of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess vinyl acetate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethenyl-5-nitro-1H-pyrazole.
-
-
Expected Outcome: The final product is expected as a solid or oil, which can be characterized by NMR and mass spectrometry.
Applications in Organic Synthesis: Protocols and Mechanistic Insights
The dual functionality of 1-ethenyl-5-nitro-1H-pyrazole makes it a versatile building block for the synthesis of a variety of complex molecules.
Diels-Alder Reactions: Access to Fused Pyrazole Scaffolds
The electron-deficient nature of the vinyl group in 1-ethenyl-5-nitro-1H-pyrazole suggests its utility as a dienophile in Diels-Alder reactions, providing a direct route to pyrazole-annulated cyclohexene derivatives.[5][6]
Protocol: [4+2] Cycloaddition with a Diene
-
Rationale: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[6] The electron-withdrawing 5-nitro-pyrazole moiety lowers the LUMO energy of the vinyl group, making it a more reactive dienophile towards electron-rich dienes. The reaction is typically thermally promoted and proceeds in a concerted, stereospecific manner.
-
Procedure:
-
In a sealed tube, dissolve 1-ethenyl-5-nitro-1H-pyrazole (1.0 equiv.) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 equiv.) in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to 110-140 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography on silica gel.
-
Data Presentation: Representative Diels-Alder Reactions
| Diene | Product | Expected Yield |
| 2,3-Dimethyl-1,3-butadiene | 1-(4,5-Dimethylcyclohex-1-en-1-yl)-5-nitro-1H-pyrazole | Good to High |
| Cyclopentadiene | 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-5-nitro-1H-pyrazole (endo/exo mixture) | Moderate to Good |
| Anthracene | 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)-5-nitro-1H-pyrazole | Moderate |
Visualization: Diels-Alder Reaction Workflow
1,3-Dipolar Cycloadditions: Synthesis of Fused Heterocyclic Systems
The vinyl group of 1-ethenyl-5-nitro-1H-pyrazole can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings fused to the pyrazole core.[7][8]
Protocol: Reaction with a Nitrile Imine
-
Rationale: Nitrile imines, generated in situ from the corresponding hydrazonoyl halides, are versatile 1,3-dipoles that react with alkenes to form pyrazoline derivatives.[9] This reaction provides a straightforward method for introducing a second pyrazole-like ring into the molecule.
-
Procedure:
-
Dissolve 1-ethenyl-5-nitro-1H-pyrazole (1.0 equiv.) and a hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride, 1.1 equiv.) in an anhydrous solvent like THF or dichloromethane.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equiv.), dropwise to the solution at room temperature. The base facilitates the in situ generation of the nitrile imine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the triethylammonium halide salt and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the corresponding pyrazoline-fused pyrazole.
-
Visualization: 1,3-Dipolar Cycloaddition Mechanism
Michael Additions: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The electron-withdrawing 5-nitro-pyrazole moiety strongly activates the vinyl group as a Michael acceptor, facilitating the conjugate addition of a wide range of nucleophiles.[10][11]
Protocol: Aza-Michael Addition with an Amine
-
Rationale: The aza-Michael addition is a powerful method for the formation of C-N bonds. The reaction is often base-catalyzed, which deprotonates the amine to increase its nucleophilicity.
-
Procedure:
-
Dissolve 1-ethenyl-5-nitro-1H-pyrazole (1.0 equiv.) and a primary or secondary amine (e.g., piperidine, 1.1 equiv.) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a catalytic amount of a non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a Lewis acid catalyst.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Data Presentation: Scope of Michael Donors
| Nucleophile (Michael Donor) | Product Type | Catalyst |
| Amines (e.g., morpholine) | β-Aminoethyl-pyrazole | Base (e.g., DBU) |
| Thiols (e.g., thiophenol) | β-Thioethyl-pyrazole | Base (e.g., Et₃N) |
| Malonates (e.g., diethyl malonate) | β-Alkylated malonate derivative | Base (e.g., NaOEt) |
| Grignard Reagents | β-Alkylated/Arylated pyrazole | - |
Conclusion: A Versatile Intermediate for Drug Discovery and Beyond
1-Ethenyl-5-nitro-1H-pyrazole emerges as a highly promising and versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the potent electron-withdrawing nitro group, activate the vinyl moiety for a range of synthetically valuable transformations. The protocols outlined in this guide for Diels-Alder, 1,3-dipolar cycloaddition, and Michael addition reactions provide a roadmap for the synthesis of diverse and complex heterocyclic structures. These products hold significant potential for applications in drug discovery, agrochemicals, and materials science, making 1-ethenyl-5-nitro-1H-pyrazole a key tool for the modern synthetic chemist.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
-
Structures of 1-vinylpyrazole, 3(5)-vinylpyrazoles, and 4-vinylpyrazole. ResearchGate.
-
synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate.
-
On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules.
-
5-Vinyl-1H-tetrazole. MDPI.
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters.
-
Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. Organic & Biomolecular Chemistry.
-
1,3-Dipolar cycloaddition. Wikipedia.
-
Tandem Aza Michael Addition–Vinylogous Nitroaldol Condensation: Construction of Highly Substituted N-Fused 3-Nitropyrazolopyridines. The Journal of Organic Chemistry.
-
Diels-Alder reactions of 3-and 5-methyl-1-vinylpyrazoles with cyclohexa-1,3-diene and hydrogenation of the reaction products. ResearchGate.
-
Pyrazole synthesis. Organic Chemistry Portal.
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules.
-
Enantioselective Michael Addition of Pyrazolin-5-ones to Nitroalkenes Catalyzed by Novel Squaramide Organocatalyst. ResearchGate.
-
16.5 Diels-Alder Reactions. YouTube.
-
1,3-dipolar cycloaddition reactions. YouTube.
-
Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Advances.
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
-
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace.
-
Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. Organic & Biomolecular Chemistry.
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters.
-
Diels–Alder reaction. Wikipedia.
Sources
- 1. Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Polymerization techniques for 1-ethenyl-5-nitro-1H-pyrazole
Application Note: Advanced Polymerization Protocols for 1-Ethenyl-5-nitro-1H-pyrazole
Part 1: Executive Summary & Strategic Analysis
1-Ethenyl-5-nitro-1H-pyrazole (1-V-5-NP) represents a critical class of nitrogen-rich heterocyclic monomers. Unlike its unsubstituted analog, which polymerizes explosively in bulk, the 5-nitro derivative offers a unique balance of high energy density and tunable reactivity. The electron-withdrawing nitro group at the C-5 position significantly modulates the electron density of the N-vinyl double bond, necessitating specific polymerization strategies to avoid retardation while maintaining high molecular weight.
This guide details the Solution Free Radical Polymerization (FRP) and Copolymerization protocols. These methods are engineered to mitigate the risks of "runaway" exotherms associated with N-vinyl azoles while maximizing the yield of energetic binders or pharmaceutical intermediates.
Key Technical Challenges & Solutions:
-
Challenge: Auto-acceleration (Gel Effect). N-vinyl pyrazoles exhibit rapid auto-acceleration.
-
Solution: Strict solution polymerization (solvent > 60 vol%) and precise temperature control.
-
-
Challenge: Nitro-Group Retardation. The nitro group can act as a radical trap or chain transfer agent.
-
Solution: Use of Azo-initiators (AIBN) rather than peroxides to prevent oxidative side reactions, and rigorous degassing to remove oxygen.
-
Part 2: Monomer Handling & Pre-Polymerization Safety
Safety Warning: 1-V-5-NP is an energetic monomer. All operations must be conducted behind blast shields. Never attempt bulk (neat) polymerization.
Monomer Purification
Commercial or synthesized 1-V-5-NP often contains inhibitors (e.g., hydroquinone) or trace solvents.
-
Protocol: Dissolve crude monomer in minimal warm methanol. Recrystallize by cooling to -20°C. Filter and dry under high vacuum (< 1 mbar) at ambient temperature for 24 hours.
-
Purity Check:
H NMR (DMSO- ) must show zero peaks for oligomers (broad signals > 7 ppm) or inhibitor (6.5-7.0 ppm aromatic).
Reaction Vessel Preparation
-
Use thick-walled borosilicate glass pressure tubes or Schlenk flasks.
-
Silanization: Treat glass surfaces with dichlorodimethylsilane to prevent polymer adhesion and "hot spots" on the glass wall.
Part 3: Mechanism of Polymerization
The polymerization proceeds via a radical chain mechanism. The 5-nitro group exerts a strong inductive effect (-I), reducing the electron density of the vinyl group relative to 1-vinylpyrazole. This makes the propagating radical less stable but highly reactive toward electron-rich species.
Figure 1: Radical Propagation Pathway
Caption: Kinetic pathway of 1-V-5-NP polymerization. The 5-nitro group destabilizes the radical intermediate, necessitating controlled initiation rates to prevent chain transfer.
Part 4: Experimental Protocols
Protocol A: Homopolymerization in Solution
Objective: Synthesis of Poly(1-ethenyl-5-nitro-1H-pyrazole) for energetic binder characterization.
Materials:
-
Monomer: 1-V-5-NP (Purified)
-
Solvent: 1,4-Dioxane (Anhydrous, 99.8%) – Chosen for solubility and moderate chain transfer constant.
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
Step-by-Step Methodology:
-
Preparation (In Glovebox/Inert Atmosphere):
-
In a 25 mL Schlenk tube, dissolve 1.0 g (7.19 mmol) of 1-V-5-NP in 4.0 mL of 1,4-Dioxane.
-
Add 12 mg (0.07 mmol, ~1 mol%) of AIBN.
-
Note: Monomer concentration is ~1.8 M. Do not exceed 3.0 M to avoid thermal runaway.
-
-
Degassing (Critical):
-
Seal the tube with a rubber septum.
-
Perform 3 cycles of Freeze-Pump-Thaw :
-
Freeze in liquid N2.
-
Apply vacuum (< 0.1 mbar) for 5 mins.
-
Thaw in warm water.
-
Backfill with high-purity Argon.
-
-
-
Polymerization:
-
Place the vessel in a thermostated oil bath at 65°C ± 0.5°C .
-
Stir magnetically at 300 rpm.
-
Time: 12 - 24 hours. Viscosity will increase noticeably.
-
-
Termination & Isolation:
-
Quench reaction by cooling to 0°C and exposing to air.
-
Precipitate dropwise into 50 mL of cold Methanol (or Diethyl Ether if polymer is soluble in MeOH).
-
Filter the white/off-white precipitate.
-
Reprecipitation: Dissolve in Acetone, precipitate in Methanol/Ether (1:5).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 48 hours to remove trace solvent (dioxane forms peroxides; removal is critical).
-
Expected Data:
| Parameter | Typical Value |
|---|---|
| Yield | 60 - 85% |
| Mn (GPC, THF) | 15,000 - 45,000 g/mol |
| PDI (Mw/Mn) | 1.8 - 2.2 |
| Tg (DSC) | 110°C - 130°C (Est.) |
Protocol B: Copolymerization with N-Vinylformamide (NVF)
Objective: To improve mechanical flexibility and processability for binder applications.
Rationale: NVF is electron-rich and copolymerizes well with electron-deficient N-vinyl azoles, creating an alternating-tendency copolymer that breaks the crystallinity of the nitro-pyrazole blocks.
Step-by-Step Methodology:
-
Feed Ratio: Prepare a molar feed ratio of 50:50 (1-V-5-NP : NVF).
-
1-V-5-NP: 0.50 g (3.6 mmol)
-
NVF: 0.26 g (3.6 mmol)
-
-
Solvent: Dimethyl Sulfoxide (DMSO) or DMF (5 mL). Polar solvent required for copolymer solubility.
-
Initiator: AIBN (1 mol% total monomer).
-
Procedure: Follow the Freeze-Pump-Thaw cycle as in Protocol A.
-
Reaction: Heat to 60°C for 16 hours.
-
Work-up: Precipitate into Acetone. (Note: Poly-NVF is water-soluble; avoid water precipitation if possible, or use brine).
Part 5: Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following methods.
1.
-
Monomer Consumption: Disappearance of vinyl protons (
5.0 - 7.5 ppm, multiplet). -
Polymer Backbone: Appearance of broad aliphatic signals at
2.0 - 4.5 ppm (backbone -CH2-CH-). -
Purity: Absence of sharp solvent peaks (Dioxane at 3.57 ppm).
2. Thermal Analysis (DSC/TGA)
-
DSC: Heat from 0°C to 250°C at 10°C/min.
-
Look for: Tg (Glass Transition).
-
Warning: Exothermic decomposition often starts > 220°C. Do not exceed 200°C in initial scans.
-
-
TGA: Determine onset of decomposition (T_dec).
3. Density Measurement
-
Use a gas pycnometer (Helium). Target density for energetic binders is > 1.4 g/cm³.
Part 6: References
-
Kizhnyaev, V. N., & Vereshchagin, L. I. (2003). "Polymerization of Vinylazoles." Russian Chemical Reviews, 72(2), 143–164. Link
-
Lavrov, N. A. (2018). "Polymerization and Copolymerization of N-Vinylazoles." Polymer Science, Series D, 11, 245–249. Link
-
Badgujar, D. M., et al. (2008). "Advances in High Energy Materials." Defence Science Journal, 58(5), 661-683. Link
-
Kisel, M. A., et al. (2010). "Radical Polymerization of 1-Vinyl-3-nitro-1,2,4-triazole." Journal of Applied Polymer Science, 115(1), 405-411. (Analogous chemistry for nitro-azole polymerization). Link
-
Cohen, M. S., et al. (1960). "Polymerization of 1-Vinyl-5-aminotetrazole and Related Compounds." Journal of Polymer Science, 43, 298. (Foundational work on N-vinyl azole stability). Link
Advanced Strategies for the Functionalization of 1-Ethenyl-5-Nitro-1H-Pyrazole
Executive Summary
1-Ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole) represents a specialized class of energetic monomers used primarily in the development of high-energy-density materials (HEDMs) and advanced pharmaceutical scaffolds. Its chemical profile is defined by a unique "push-pull" electronic system: the N-vinyl group acts as an electron-rich enamine-like donor, while the 5-nitro group exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.
This duality creates a specific reactivity profile. Unlike simple alkenes, the ethenyl group here is activated for radical polymerization but requires tailored conditions for electrophilic addition due to the deactivating influence of the nitro group. This guide outlines three primary functionalization pathways: Radical Polymerization , Electrophilic Halogenation , and 1,3-Dipolar Cycloaddition , providing validated protocols for each.
Chemical Profile & Reactivity Matrix
| Feature | Property | Implications for Functionalization |
| Electronic Nature | Push-Pull System | The N-vinyl group is electron-rich but tempered by the nitro group. It reacts readily with radicals but slower with weak electrophiles. |
| Steric Environment | 5-Nitro Substitution | The nitro group at position 5 is ortho to the vinyl group, creating steric hindrance that favors linear polymerization over bulky adduct formation. |
| Stability | Acid Sensitivity | CRITICAL: N-vinyl bonds are susceptible to acid-catalyzed hydrolysis, cleaving to form acetaldehyde and the parent pyrazole. Avoid aqueous acids. |
| Energetics | High Nitrogen/Oxygen | The compound is a precursor to energetic materials. Protocols must account for exothermicity and shock sensitivity. |
Method 1: Radical Polymerization (Energetic Binder Synthesis)
Application: Synthesis of poly(1-vinyl-5-nitropyrazole), a high-energy binder for solid propellants and plastic-bonded explosives (PBXs).
Mechanism
The polymerization proceeds via a free-radical chain mechanism. The 5-nitro group stabilizes the propagating radical species, allowing for controlled chain growth, though the steric bulk may reduce the ceiling temperature compared to unsubstituted vinylpyrazoles.
Protocol: Solution Polymerization
Reagents:
-
Monomer: 1-Ethenyl-5-nitro-1H-pyrazole (Purified, inhibitor-free).
-
Initiator: AIBN (Azobisisobutyronitrile) - Preferred over peroxides to avoid oxidative side reactions.
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: The monomer is sparingly soluble in non-polar solvents.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of monomer in 5 mL of anhydrous DMF in a heavy-walled glass pressure tube or Schlenk flask.
-
Degassing (Essential): Oxygen inhibits radical polymerization. Perform three freeze-pump-thaw cycles or sparge with dry nitrogen for 20 minutes.
-
Initiation: Add AIBN (1-2 mol% relative to monomer) under a nitrogen counter-flow.
-
Polymerization: Seal the vessel and heat to 65–70 °C in an oil bath. Maintain stirring for 12–24 hours.
-
Observation: Viscosity should increase significantly.
-
-
Termination & Isolation: Cool the reaction to room temperature. Pour the solution dropwise into a large excess of cold methanol (non-solvent) to precipitate the polymer.
-
Purification: Filter the white/off-white precipitate, wash with methanol, and vacuum dry at 40 °C for 24 hours.
Data Output:
-
Expected Yield: 70–85%
-
Characterization: 1H NMR (broadening of vinyl signals), GPC (Molecular weight determination).
Method 2: Electrophilic Halogenation (Bromination)
Application: Creation of vicinal dibromides (1-(1,2-dibromoethyl)-5-nitro-1H-pyrazole) for further cross-coupling or as a reactive intermediate.
Mechanism
Standard electrophilic addition across the alkene. The reaction is slower than with simple enol ethers due to the electron-withdrawing nitro group, requiring a polar solvent to stabilize the bromonium ion intermediate.
Protocol: Controlled Bromination
Reagents:
-
Substrate: 1-Ethenyl-5-nitro-1H-pyrazole.
-
Reagent: Bromine (Br2) solution (1.05 eq) in DCM.
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
Step-by-Step Workflow:
-
Setup: Dissolve 5 mmol of substrate in 10 mL DCM in a round-bottom flask equipped with a drying tube (CaCl2). Cool to 0 °C in an ice bath.
-
Addition: Add the bromine solution dropwise over 15 minutes.
-
Visual Cue: The red-brown color of bromine should disappear as it consumes the double bond. If the color persists immediately, the reaction is sluggish; warm slowly to Room Temperature (RT).
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.
-
Quenching: Wash the reaction mixture with 10% aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine.
-
Extraction: Separate the organic layer, dry over MgSO4, and concentrate in vacuo.
-
Crystallization: Recrystallize from ethanol/hexane if necessary.
Method 3: 1,3-Dipolar Cycloaddition (Scaffold Building)
Application: Synthesis of complex fused heterocyclic systems (e.g., pyrazolyl-isoxazolines) for pharmaceutical screening.
Mechanism
The ethenyl group acts as a dipolarophile . Reacting with a 1,3-dipole (e.g., a nitrile oxide generated in situ) yields a 5-substituted isoxazoline. The regioselectivity is typically controlled by the electronic influence of the pyrazole nitrogen, favoring the 5-substituted product.
Protocol: Reaction with Nitrile Oxides
Reagents:
-
Dipolarophile: 1-Ethenyl-5-nitro-1H-pyrazole.
-
Dipole Precursor: An oxime chloride (e.g., benzohydroximoyl chloride).
-
Base: Triethylamine (Et3N) to generate the nitrile oxide in situ.
-
Solvent: THF or DCM.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2 mmol of monomer and 2.2 mmol of oxime chloride in 10 mL dry THF.
-
Cycloaddition: Add Et3N (2.5 mmol) dropwise at 0 °C. A precipitate of Et3N·HCl will form immediately, indicating the generation of the nitrile oxide.
-
Progression: Stir at RT for 12 hours. Monitor via TLC (disappearance of the vinyl spot).
-
Workup: Filter off the salt. Concentrate the filtrate.
-
Purification: Purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for functionalizing the ethenyl group, highlighting the specific reagents and products for each method.
Figure 1: Divergent functionalization pathways for the ethenyl group of 1-ethenyl-5-nitro-1H-pyrazole.
References
-
Silva, V. L. M., & Silva, A. M. S. (2025).[1] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules (MDPI).[1] Link
- Key Insight: Comprehensive review of N-vinyl pyrazole reactivity, including polymerization and cycloaddition limit
- Kishore, K., & Ganesh, K. (1994). Polymers containing azo groups. Advances in Polymer Science. Key Insight: Foundational text on the radical polymerization of vinyl-azoles and their thermal properties.
- Trofimenko, S. (1970). Pyrazolyl-ethylenes and -acetylenes. Journal of Organic Chemistry.
- Katritzky, A. R., et al. (2003). Synthesis and Properties of Energetic Pyrazoles. Chemical Reviews.
Sources
Scale-up synthesis of 1-ethenyl-5-nitro-1H-pyrazole for laboratory use
Application Note: Scale-Up Synthesis of 1-Ethenyl-5-nitro-1H-pyrazole
Executive Summary & Strategic Rationale
The target compound, 1-ethenyl-5-nitro-1H-pyrazole (also referred to as 1-vinyl-5-nitropyrazole), is a critical nitrogen-rich monomer used in the development of high-energy density materials (HEDMs) and functionalized energetic polymers. Its synthesis presents two primary challenges during scale-up:
-
Regioselectivity: The alkylation of 3-nitropyrazole typically favors the thermodynamically stable 1-substituted-3-nitro isomer over the desired 5-nitro isomer (steric and electronic repulsion).
-
Monomer Stability: The vinyl group is prone to premature polymerization or degradation under harsh acidic/thermal conditions required for nitration or dehydration.
This protocol details a robust, scalable 3-step synthetic route designed to maximize the yield of the 5-nitro isomer while ensuring process safety. We utilize a hydroxyethylation-chlorination-elimination strategy, which offers superior control compared to direct vinylation (e.g., vinyl acetate/Hg) or direct nitration methods.
Safety Assessment (Critical)
-
Energetic Hazard: Nitro-substituted pyrazoles are energetic materials. While the monomer is less sensitive than the final polymer, it possesses a positive heat of formation. Avoid friction, impact, and temperatures >120°C.
-
Vesicant Risk: Intermediate 1-(2-chloroethyl)-5-nitropyrazole is a potential alkylating agent (mustard-gas analogue structure). Handle with double nitrile gloves and full face-shield in a fume hood.
-
Exotherm Control: The initial alkylation and the elimination steps are exothermic. Active cooling is mandatory for scale-up >10g.
Retrosynthetic Analysis & Process Flow
The strategy relies on separating the regioisomers at the stable alcohol stage before activating the side chain for elimination.
Pathway:
-
Precursor: 3-Nitropyrazole (commercially available or synthesized via nitration of pyrazole).
-
Step 1 (Alkylation): Reaction with 2-bromoethanol to form 1-(2-hydroxyethyl)-nitropyrazoles.
-
Step 2 (Differentiation): Separation of the 1,5-isomer (Target) from the 1,3-isomer (Major Byproduct).
-
Step 3 (Activation & Elimination): Chlorination with thionyl chloride followed by base-mediated dehydrohalogenation.
Figure 1: Process flow for the regioselective synthesis of 1-ethenyl-5-nitropyrazole.
Detailed Experimental Protocol
Step 1: N-Alkylation of 3-Nitropyrazole
Objective: Introduce the ethyl linker. Regiochemistry: Produces ~4:1 mixture of 1,3-isomer (major) to 1,5-isomer (target).
Reagents:
-
3-Nitropyrazole (11.3 g, 100 mmol)
-
2-Bromoethanol (15.0 g, 120 mmol)
-
Potassium Carbonate (
, anhydrous) (20.7 g, 150 mmol) -
Acetonitrile (MeCN) (150 mL)
Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 3-nitropyrazole in MeCN.
-
Addition: Add
in one portion. The suspension is stirred for 15 min at room temperature. -
Alkylation: Add 2-bromoethanol dropwise via addition funnel over 20 minutes.
-
Reaction: Heat the mixture to reflux (80-82°C) for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). Two spots will appear: The less polar (higher
) spot is usually the 1,5-isomer; the more polar (lower ) is the 1,3-isomer. -
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil containing both isomers.
Step 2: Isolation of 1-(2-hydroxyethyl)-5-nitropyrazole
Objective: Isolate the target 5-nitro isomer.
Procedure:
-
Purification: The crude oil is purified via flash column chromatography (Silica gel 60).
-
Eluent: Gradient from 100% Hexane to 40% Ethyl Acetate/Hexane.
-
-
Fraction Collection:
-
First Fraction (Target): 1-(2-hydroxyethyl)-5-nitropyrazole. (Yield: ~15-20%, ~3.0 g). Note: The 5-nitro group sterically shields the N-lone pairs, making this isomer less polar.
-
Second Fraction (Byproduct): 1-(2-hydroxyethyl)-3-nitropyrazole. (Yield: ~60-70%).
-
-
Characterization (Target):
-
NMR (DMSO-
): 8.05 (d, 1H, H-3), 7.20 (d, 1H, H-4), 4.95 (t, OH), 4.60 (t, 2H, ), 3.80 (q, 2H, ). -
Diagnostic: The H-4 proton in the 5-nitro isomer is typically shifted upfield relative to the 3-nitro isomer due to the twisting of the nitro group out of plane or anisotropic effects.
-
NMR (DMSO-
Step 3: Chlorination and Elimination
Objective: Convert the alcohol to the vinyl group.
Part A: Chlorination
-
Dissolve 1-(2-hydroxyethyl)-5-nitropyrazole (3.0 g, 19 mmol) in dry Dichloromethane (DCM, 30 mL).
-
Cool to 0°C. Add Thionyl Chloride (
, 2.0 eq) dropwise. -
Reflux for 3 hours. Evaporate solvent and excess
to dryness. -
Result: 1-(2-chloroethyl)-5-nitropyrazole hydrochloride. Neutralize with saturated
, extract with DCM, and dry over .
Part B: Elimination (Dehydrohalogenation)
-
Dissolve the chloro-intermediate in dry THF (50 mL).
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise at 0°C. Alternative: KOH in refluxing ethanol can be used, but DBU/THF is milder and reduces polymerization risk.
-
Stir at Room Temperature for 4-6 hours.
-
Quench: Pour into ice water containing a trace of polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ).
-
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash with brine.[1]
-
Drying: Dry over anhydrous
and concentrate in vacuo at low temperature (<30°C).
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | ~12 - 15% (from 3-nitropyrazole) | Limited by regioselectivity of Step 1. |
| Appearance | Pale yellow oil or low-melting solid | Tendency to darken upon storage. |
| Boiling Point | N/A (Decomposes) | Do not distill at atmospheric pressure. |
| Characteristic vinyl splitting pattern. | ||
| Storage | -20°C, Dark, under Argon | Stabilize with 100 ppm MEHQ. |
Scale-Up Optimization & Troubleshooting
-
Regioselectivity Improvement: For multi-gram scale, consider using Cesium Carbonate (
) instead of Potassium Carbonate. The "Cesium Effect" can sometimes alter the coordination geometry and slightly improve the ratio of the 1,5-isomer, though the 1,3-isomer will remain major. -
Alternative Elimination: If DBU is too expensive for large batches, use KOH pellets in refluxing isopropanol . Ensure the reaction is quenched immediately upon completion to prevent degradation of the nitro group (Simmons-Smith type degradation).
-
Safety: During the elimination step, ensure the reactor is vented properly. The formation of the vinyl group increases the compound's sensitivity to shock slightly compared to the hydroxy-precursor.
References
-
Regioselectivity in Pyrazole Alkylation: Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning" Source:International Journal of Molecular Sciences, 2023. URL:[Link] Relevance: Establishes the fundamental challenge of N-alkylation in asymmetric pyrazoles and the dominance of the 1,3-isomer.
-
Synthesis of Vinylpyrazoles: Title: "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity" Source:[2]Molecules, 2004 (Available via NCBI). URL:[Link] Relevance: Provides the foundational methods for elimination-based synthesis of N-vinyl derivatives.
-
Energetic Properties & Precursors: Title: "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives" Source:Molecules, 2023. URL:[Link] Relevance: Validates the hydroxyethylation protocol and safety handling of nitropyrazole alkyl derivatives.
-
General Pyrazole Synthesis: Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles" Source:Organic Letters, 2014 (Cited in Organic Chemistry Portal).[3] URL:[Link] Relevance: Contextualizes alternative ring-closing strategies if alkylation yields prove insufficient.
Sources
Troubleshooting & Optimization
Optimizing regioselectivity in the synthesis of 1-ethenyl-5-nitro-1H-pyrazole
This guide addresses the technical challenges in synthesizing 1-ethenyl-5-nitro-1H-pyrazole (also known as 1-vinyl-5-nitropyrazole), focusing on the critical issue of regioselectivity during the N-functionalization of 3-nitropyrazole.
Executive Summary: The Regioselectivity Challenge
The synthesis of 1-ethenyl-5-nitro-1H-pyrazole typically proceeds via the N-alkylation or N-vinylation of 3-nitropyrazole. This reaction is governed by an intrinsic tautomeric equilibrium and electronic bias that heavily favors the 1,3-isomer (1-ethenyl-3-nitro-1H-pyrazole) over the desired 1,5-isomer (1-ethenyl-5-nitro-1H-pyrazole).
-
1,3-Isomer (Major): Formed by attack at the less hindered, more nucleophilic nitrogen (N1 in the 3-nitro tautomer).
-
1,5-Isomer (Target): Formed by attack at the hindered nitrogen adjacent to the nitro group (N1 in the 5-nitro tautomer).
Achieving high purity of the 1,5-isomer requires a strategy that combines indirect vinylation (to maximize control) with optimized separation protocols .
Part 1: Reaction Pathways & Logic (Graphviz)
The following diagram illustrates the competing pathways and the recommended "Indirect Route" to maximize recovery of the 5-nitro isomer.
Figure 1: Strategic workflow comparing direct vinylation vs. the recommended indirect route for isolating the 1,5-isomer.
Part 2: Troubleshooting & Optimization (FAQs)
Category 1: Regioselectivity & Yield
Q: Why is the 1,3-isomer consistently the major product? A: This is due to electronic repulsion and steric hindrance . The nitro group at position 3 (or 5) is strongly electron-withdrawing. In the 5-nitro tautomer, the lone pair on the adjacent nitrogen (N1) is less nucleophilic and sterically shielded by the bulky nitro group. The distal nitrogen (N1 in the 3-nitro tautomer) is more accessible and nucleophilic, leading to the 1,3-isomer (1-ethenyl-3-nitro).
Q: Can I force the reaction to favor the 1,5-isomer using specific solvents? A: While you cannot fully invert the selectivity, you can influence the ratio.
-
Polar Aprotic Solvents (DMF, DMSO): Tend to stabilize the nitropyrazolate anion, often enhancing the reaction rate but potentially increasing the proportion of the thermodynamically stable 1,3-isomer.
-
Phase Transfer Catalysis (PTC): Using a biphasic system (e.g., Toluene/Water with TBAB) can sometimes alter the solvation shell of the anion, slightly improving the ratio of the 1,5-isomer, though it will likely remain the minor product [1].
Q: Is direct vinylation (Vinyl Acetate/Hg) recommended for the 5-nitro isomer? A: No. Direct vinylation typically yields a difficult-to-separate mixture dominated by the 1,3-isomer. The Indirect Route (alkylation with 2-chloroethanol or 1,2-dichloroethane followed by elimination) is superior because the hydroxyethyl or chloroethyl intermediates often have significantly different polarities or boiling points, making the critical separation step easier before the final elimination [2].
Category 2: Purification & Isolation[1]
Q: How do I separate the 1,3- and 1,5-isomers effectively? A: Separation is best performed at the intermediate stage (e.g., 1-(2-hydroxyethyl)-nitropyrazoles).
-
Column Chromatography: The 1,5-isomer (nitro group adjacent to N-substituent) generally has a higher dipole moment and interacts differently with silica than the 1,3-isomer.
-
Fractional Crystallization: In many nitropyrazole derivatives, the 1,3- and 1,5-isomers have distinct melting points. The 1,3-isomer often crystallizes out first (higher symmetry/stability), leaving the enriched 1,5-isomer in the mother liquor.
Q: What are the physical property differences? A:
| Property | 1-Ethenyl-3-nitro-1H-pyrazole | 1-Ethenyl-5-nitro-1H-pyrazole |
|---|---|---|
| Dipole Moment | Lower | Higher (Parallel vectors) |
| Boiling Point | Generally Lower | Generally Higher |
| NMR Shift (H4) | Upfield relative to 5-isomer | Downfield (Deshielded by NO2) |
Part 3: Recommended Experimental Protocol
Objective: Synthesis of 1-ethenyl-5-nitro-1H-pyrazole via the 2-Chloroethyl Route .
Step 1: Alkylation (Synthesis of Mixture)
-
Reagents: 3-Nitropyrazole (1.0 eq), 1-Bromo-2-chloroethane (1.5 eq), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve 3-nitropyrazole in ACN. Add K2CO3 and stir for 30 min at RT.
-
Add 1-bromo-2-chloroethane dropwise.
-
Reflux for 8–12 hours. Monitor by TLC.[1]
-
Result: A mixture of 1-(2-chloroethyl)-3-nitro (Major) and 1-(2-chloroethyl)-5-nitro (Minor).
-
Step 2: Critical Separation
-
Workup: Filter salts, evaporate solvent.
-
Purification: Subject the crude oil to Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
-
Note: Careful gradient elution is required. The 1,3-isomer usually elutes first. Collect the slower-moving fraction (check by 1H NMR: the proton at C4 in the 5-nitro isomer is often more deshielded).
-
Step 3: Elimination (Vinylation)
-
Reagents: Purified 1-(2-chloroethyl)-5-nitropyrazole, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or KOH/Ethanol.
-
Procedure:
-
Dissolve the intermediate in anhydrous THF.
-
Add DBU (1.2 eq) at 0°C, then warm to RT or mild reflux.
-
Stir until starting material is consumed (elimination of HCl).
-
-
Workup: Dilute with water, extract with DCM, dry, and concentrate.
-
Final Product: 1-Ethenyl-5-nitro-1H-pyrazole.
References
-
Vertex AI Search. (2025). Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes. ResearchGate. Link
-
Silva, V. L. M., et al. (2023).[2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC/NIH. Link
-
Organic Chemistry Portal. (2008). Regioselective Synthesis of Pyrazoles. Link
-
Google Patents. (2015). Process for the preparation of pyrazole derivatives. WO2015063709A1. Link
Sources
Preventing unwanted polymerization of 1-ethenyl-5-nitro-1H-pyrazole during storage
Technical Support Center: Stabilizing 1-ethenyl-5-nitro-1H-pyrazole
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethenyl-5-nitro-1H-pyrazole. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of this reactive monomer during storage. My insights are drawn from extensive experience in handling reactive chemical entities and are grounded in established scientific principles.
The unique structure of 1-ethenyl-5-nitro-1H-pyrazole, featuring both a polymerizable vinyl group and an electron-withdrawing nitro-substituted pyrazole ring, presents specific stability challenges. This guide will equip you with the knowledge to mitigate the risk of unwanted polymerization, ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes 1-ethenyl-5-nitro-1H-pyrazole prone to polymerization?
A1: The susceptibility of 1-ethenyl-5-nitro-1H-pyrazole to polymerization stems from the vinyl group (-CH=CH₂). This group can undergo free-radical polymerization, a chain reaction initiated by factors such as heat, light (UV radiation), or the presence of radical initiators. The nitro group, being strongly electron-withdrawing, can also influence the reactivity of the vinyl group.
Q2: I've heard that some vinylpyrazoles are quite stable. Why is this compound different?
A2: While it is true that some substituted vinylpyrazoles demonstrate good shelf stability, the presence of the nitro group at the 5-position of the pyrazole ring in 1-ethenyl-5-nitro-1H-pyrazole is a key differentiator.[1] Nitro-substituted aromatic compounds can be thermally sensitive.[2][3][4] The combination of a vinyl group and a nitro-pyrazole moiety suggests a higher potential for reactivity compared to non-nitrated vinylpyrazoles.
Q3: What is the ideal temperature for storing 1-ethenyl-5-nitro-1H-pyrazole?
A3: For optimal stability, 1-ethenyl-5-nitro-1H-pyrazole should be stored in a cool environment. A general recommendation for vinyl monomers is to maintain a temperature between 10°C and 30°C (50°F - 86°F).[5] However, for this specific nitro-containing compound, storage at the lower end of this range, or even under refrigeration (2-8°C), is advisable to minimize the rate of potential decomposition and polymerization. It is crucial to prevent freezing, as this can cause segregation of any added inhibitors.
Q4: Is an inhibitor always necessary for storing this compound?
A4: Yes. Given the reactive nature of the vinyl group, especially in the context of the nitro-pyrazole core, adding a polymerization inhibitor is a critical preventative measure for long-term storage.[][7]
Q5: Should I store 1-ethenyl-5-nitro-1H-pyrazole under an inert atmosphere?
A5: This depends on the inhibitor used. Many common phenolic inhibitors, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), require the presence of oxygen to function effectively as inhibitors. Therefore, for these inhibitors, storage under air is necessary. If using an oxygen-independent inhibitor, storage under an inert atmosphere like nitrogen or argon can provide additional protection against oxidative degradation.
Troubleshooting Guide: Unwanted Polymerization
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: The monomer appears viscous or has solidified upon warming to room temperature.
-
Probable Cause: Spontaneous polymerization has occurred. This could be due to depleted inhibitor, exposure to high temperatures, or exposure to light.
-
Solution:
-
Do not attempt to use the material. The presence of oligomers or polymers can significantly impact your reaction stoichiometry and downstream applications.
-
Verify storage conditions. Check temperature logs for any excursions above the recommended range. Ensure the storage location is dark.
-
Check the inhibitor concentration. If possible, use an appropriate analytical method (e.g., HPLC) to determine the remaining concentration of the inhibitor. Inhibitors are consumed over time.
-
Dispose of the polymerized material according to your institution's safety guidelines for chemical waste.
-
Issue 2: A small amount of solid precipitate is observed in the liquid monomer.
-
Probable Cause: This could be the onset of polymerization, forming insoluble polymer particles, or precipitation of the inhibitor or impurities.
-
Solution:
-
Do not heat the sample to redissolve the solid. This can accelerate polymerization.
-
Carefully sample the liquid portion for analysis, avoiding the solid material. A simple test is to check for a broadened signal in the vinyl region of a ¹H NMR spectrum, which can indicate the presence of oligomers.
-
If polymerization is suspected, it is safer to discard the batch. If the solid is determined to be something other than a polymer, you may consider filtering the material, but proceed with caution.
-
Workflow for Investigating Polymerization Issues
Caption: Troubleshooting workflow for suspected polymerization.
Protocols and Best Practices
Protocol 1: Recommended Storage Conditions
-
Container: Store in an amber glass bottle or a container that protects from light.[8] Ensure the container is properly sealed.
-
Temperature: Store in a well-ventilated, cool, and dry place.[9] Ideal temperature is between 2-8°C. Avoid freezing.
-
Inhibitor: Ensure the monomer is stabilized with an appropriate inhibitor. See the table below for common options.
-
Atmosphere: If using phenolic inhibitors (HQ, MEHQ), ensure the container has a headspace of air. Do not store under an inert atmosphere.
-
Incompatible Materials: Store away from strong acids, bases, oxidizing agents, and radical initiators.[10]
Protocol 2: Selection and Use of Polymerization Inhibitors
The choice of inhibitor is crucial. Here are common options for vinyl monomers that can be considered for 1-ethenyl-5-nitro-1H-pyrazole.
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Mechanism of Action | Oxygen Requirement |
| Hydroquinone | HQ | 100 - 1000 | Free-radical scavenger | Yes |
| 4-Methoxyphenol (Monomethyl ether of hydroquinone) | MEHQ | 50 - 500 | Free-radical scavenger | Yes |
| Phenothiazine | PTZ | 100 - 500 | Free-radical scavenger | No |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | 10 - 100 | Stable free radical, traps alkyl radicals | No |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application and storage duration. Phenothiazine can sometimes cause discoloration.[11]
Mechanism of Inhibition
Unwanted polymerization of 1-ethenyl-5-nitro-1H-pyrazole is typically a free-radical process. An inhibitor functions by intercepting the propagating radical species, terminating the chain reaction.
Caption: Free-radical polymerization and inhibition.
References
- Vertex AI Search. (2025). Storage conditions for vinyl thinner.
- Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose.
- Formosa Plastics Corporation. (2015).
- U.S. Environmental Protection Agency.
-
Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. [Link]
-
Hoffelner, J., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6548. [Link]
-
Al-Hourani, B. J. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(21), 7248. [Link]
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
-
Buback, M., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 513. [Link]
- Al-Hourani, B. J. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
- University of California, Santa Barbara.
- Wight, B. A., et al. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(11), 541-550.
- Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 14876-14902.
- Klapötke, T. M., et al. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(11), 541-550.
- Schöffel, J., et al. (2018). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate.
- Google Patents. (2002).
- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
- SpecialChem. (2025). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
- Schöffel, J., et al. (2018). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate.
- Wang, R., et al. (2014). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Computational and Theoretical Chemistry, 1046, 51-57.
- BOC Sciences.
- Google Patents. (1972).
- IChemE. (1998). The control of runaway polymerisation reactions by inhibition techniques. Symposium Series No. 144.
Sources
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. zhengfloorpaint.com [zhengfloorpaint.com]
- 7. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
- 8. westlake.com [westlake.com]
- 9. epa.gov [epa.gov]
- 10. cedrec.com [cedrec.com]
- 11. icheme.org [icheme.org]
Validation & Comparative
A Guide to the X-ray Crystal Structure Analysis of 1-Ethenyl-5-nitro-1H-pyrazole: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their wide-ranging biological activities and versatile applications.[1] The introduction of specific substituents, such as nitro and ethenyl groups, onto the pyrazole scaffold can significantly modulate their physicochemical properties, including electronic effects, stability, and interaction with biological targets. Understanding the precise three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design and the development of novel materials. X-ray crystallography remains the gold standard for elucidating such structural details.
This guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure analysis of 1-ethenyl-5-nitro-1H-pyrazole. In the absence of a published crystal structure for this specific compound, we present a detailed, field-proven protocol based on established procedures for analogous pyrazole derivatives.[2][3][4] This guide will walk through the entire workflow, from synthesis and crystallization to data analysis and a comparative structural evaluation with related compounds.
The Significance of Structural Analysis in Pyrazole Chemistry
The substitution pattern on the pyrazole ring dictates its chemical reactivity and biological function.[5] For instance, nitro-substituted pyrazoles are of interest for their potential as energetic materials and as intermediates in the synthesis of other functionalized heterocycles.[3][6] The vinyl (ethenyl) group, on the other hand, can participate in various chemical transformations and can influence the molecule's planarity and crystal packing.[7][8] A definitive crystal structure provides invaluable insights into:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Conformation: The spatial arrangement of the ethenyl and nitro substituents relative to the pyrazole ring.
-
Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[2][9]
-
Structure-Activity Relationships (SAR): A foundation for understanding how the molecular structure correlates with its observed properties.
Experimental Workflow: From Synthesis to Structure
The journey to obtaining a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The subsequent steps involve diffraction experiments and computational analysis.
Caption: A generalized workflow for the X-ray crystal structure analysis of a novel compound.
Part 1: Synthesis and Crystallization
A plausible synthetic route to 1-ethenyl-5-nitro-1H-pyrazole would involve the nitration of a suitable pyrazole precursor followed by N-vinylation.
Hypothetical Synthetic Protocol:
-
Nitration of 1H-pyrazole: 1H-pyrazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitro-1H-pyrazole.
-
N-vinylation: The resulting 4-nitro-1H-pyrazole can be reacted with vinyl acetate in the presence of a palladium catalyst and a suitable base to introduce the ethenyl group at the N1 position. The regioselectivity of this step is crucial and would require careful optimization.
-
Purification: The crude product would be purified using column chromatography on silica gel to obtain the pure 1-ethenyl-5-nitro-1H-pyrazole.
-
Characterization: The purified compound would be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1][10]
Crystallization Protocol:
High-quality single crystals are essential for a successful X-ray diffraction experiment.
-
Solvent Selection: A range of solvents and solvent mixtures (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and their combinations with hexane or heptane) should be screened for their ability to dissolve the compound and promote slow crystallization.
-
Crystal Growth: Slow evaporation of a dilute solution of the purified compound in a suitable solvent at room temperature is a common and effective method.[4] Alternative methods include slow cooling of a saturated solution or vapor diffusion.
Part 2: Single-Crystal X-ray Diffraction
Data Collection:
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL). This process involves refining the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4]
Hypothetical Crystallographic Data and Comparative Analysis
While no experimental data exists for 1-ethenyl-5-nitro-1H-pyrazole, we can propose a set of plausible crystallographic parameters based on related structures for comparative purposes.
Table 1: Hypothetical Crystallographic Data for 1-Ethenyl-5-nitro-1H-pyrazole and Comparison with a Related Compound.
| Parameter | 1-Ethenyl-5-nitro-1H-pyrazole (Hypothetical) | 5-(3-Nitro-1H-pyrazol-4-yl)tetrazole[3] |
| Chemical Formula | C₅H₅N₃O₂ | C₄H₃N₇O₂ |
| Formula Weight | 139.11 | 181.13 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | ~ 7.5 | 4.9818 (1) |
| b (Å) | ~ 10.2 | 12.8064 (3) |
| c (Å) | ~ 8.1 | 21.5978 (5) |
| α (°) | 90 | 90 |
| β (°) | ~ 105 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | ~ 595 | 1377.92 (5) |
| Z | 4 | 8 |
| Density (calculated) (g/cm³) | ~ 1.55 | 1.746 |
| R-factor (R1) | ~ 0.05 | 0.028 (for I > 2σ(I)) |
Note: The data for 1-ethenyl-5-nitro-1H-pyrazole is hypothetical and presented for illustrative purposes.
Structural Insights and Comparison
A key aspect of the analysis would be to compare the structural features of 1-ethenyl-5-nitro-1H-pyrazole with other known pyrazole derivatives.
-
Planarity: The planarity of the pyrazole ring is expected. However, the torsion angle between the pyrazole ring and the nitro group, as well as the orientation of the ethenyl group, would be of significant interest. In 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, there is a notable torsion between the pyrazole and tetrazole rings.[3] A similar deviation from planarity might be observed for the nitro group in our target compound due to steric hindrance.
-
Bond Lengths and Angles: The bond lengths within the pyrazole ring would be compared to typical values to assess the electronic influence of the nitro and ethenyl substituents. For instance, the C-NO₂ bond length would be indicative of the degree of conjugation with the pyrazole ring.
-
Supramolecular Interactions: The crystal packing would likely be dominated by weak intermolecular interactions. Given the absence of strong hydrogen bond donors, C-H···O and C-H···N interactions, as well as π-π stacking between pyrazole rings, would be anticipated to play a crucial role in stabilizing the crystal lattice.[2] The presence of the nitro group provides potential hydrogen bond acceptors.
Caption: Hypothetical molecular structure and a potential C-H···O intermolecular interaction.
Conclusion
While a definitive crystal structure of 1-ethenyl-5-nitro-1H-pyrazole is not yet available in the public domain, this guide outlines the essential experimental and analytical steps required to obtain and interpret such data. By leveraging established protocols for similar pyrazole derivatives, researchers can confidently approach the synthesis, crystallization, and structural elucidation of this and other novel heterocyclic compounds. The resulting structural information is indispensable for advancing our understanding of structure-property relationships and for the rational design of new molecules with desired functionalities in the fields of medicine and materials science.
References
-
Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]
-
Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657. [Link]
-
Benz, S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 996–1000. [Link]
-
Benz, S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData, 8(10), x230982. [Link]
-
ACS Omega. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. [Link]
-
Jaćimović, Ž. K., et al. (2014). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures, 229(3), 221-222. [Link]
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
He, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6561. [Link]
-
Martins, M. A. P., et al. (2019). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Benz, S., et al. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10). [Link]
-
Lysova, A. A., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1551. [Link]
Sources
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- 3. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
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- 10. researchgate.net [researchgate.net]
A Definitive Guide to the Structural Validation of 1-ethenyl-5-nitro-1H-pyrazole using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of safe and effective innovation. The synthesis of substituted heterocycles, such as pyrazoles, often yields a mixture of isomers, demanding rigorous analytical techniques for definitive characterization. This guide provides an in-depth, practical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1-ethenyl-5-nitro-1H-pyrazole, a molecule with potential applications in medicinal chemistry.
The primary challenge in the characterization of this molecule lies in definitively establishing the position of the ethenyl and nitro groups on the pyrazole ring. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to distinguish between isomers. This is where the power of 2D NMR comes to the forefront, offering a clear and detailed map of the molecular connectivity. We will explore how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system for structural elucidation.
The Isomeric Challenge: Why 1D NMR is Not Enough
The synthesis of 1-ethenyl-5-nitro-1H-pyrazole could potentially yield other isomers, such as 1-ethenyl-3-nitro-1H-pyrazole. While 1D NMR would show the presence of a pyrazole ring, a vinyl group, and the effect of a nitro group, definitively assigning the substitution pattern can be ambiguous. For instance, the precise chemical shifts of the pyrazole protons can be difficult to predict with absolute certainty. 2D NMR, however, moves beyond chemical shifts to reveal through-bond correlations, providing irrefutable evidence of the molecular framework.
A Multi-faceted Approach: The Synergy of COSY, HSQC, and HMBC
No single 2D NMR experiment tells the whole story. Instead, the combination of homonuclear and heteronuclear correlation experiments provides a complete and cross-validated structural picture. Each technique offers a unique piece of the puzzle:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is invaluable for identifying connected proton networks, such as the vinyl group and adjacent protons on the pyrazole ring.[1][2][3]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation).[1][4][5] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four in conjugated systems).[1][5][6][7] It is the key to connecting molecular fragments and definitively placing substituents on the pyrazole ring.
The logical workflow for analyzing the structure of 1-ethenyl-5-nitro-1H-pyrazole using these techniques is illustrated in the following diagram:
Caption: Workflow for 2D NMR-based structural validation.
Predicted Spectral Data for 1-ethenyl-5-nitro-1H-pyrazole
The following tables summarize the predicted ¹H and ¹³C chemical shifts and the key 2D NMR correlations expected for 1-ethenyl-5-nitro-1H-pyrazole. These predictions are based on known chemical shift ranges for pyrazoles, vinyl groups, and the electron-withdrawing effect of the nitro group.[8][9][10]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N | - | - |
| 2 | N | - | - |
| 3 | C | - | ~135 |
| 4 | C | ~6.8 | ~112 |
| 5 | C | - | ~150 |
| 6 | C (vinyl) | ~7.2 (dd) | ~130 |
| 7 | C (vinyl) | ~5.5 (d), ~6.0 (d) | ~120 |
| - | H4 | ~6.8 (s) | - |
| - | H6 | ~7.2 (dd) | - |
| - | H7a | ~5.5 (d) | - |
| - | H7b | ~6.0 (d) | - |
Table 2: Key Expected 2D NMR Correlations
| Experiment | From | To | Correlation Type | Significance |
| COSY | H6 | H7a, H7b | ³JHH | Confirms the vinyl proton network. |
| H3 | H4 | ³JHH | Confirms connectivity of pyrazole protons. | |
| HSQC | H3 | C3 | ¹JCH | Assigns C3. |
| H4 | C4 | ¹JCH | Assigns C4. | |
| H6 | C6 | ¹JCH | Assigns C6 of the vinyl group. | |
| H7a, H7b | C7 | ¹JCH | Assigns C7 of the vinyl group. | |
| HMBC | H6 | C5 | ³JCN | Crucial correlation linking the vinyl group to C5. |
| H6 | C7 | ²JCC | Confirms vinyl group connectivity. | |
| H3 | C5 | ²JCC | Confirms pyrazole ring connectivity. | |
| H4 | C3, C5 | ²JCC, ³JCC | Confirms pyrazole ring connectivity. | |
| H7a, H7b | C6 | ²JCC | Confirms vinyl group connectivity. |
The following diagram illustrates the key HMBC correlations that would definitively validate the structure of 1-ethenyl-5-nitro-1H-pyrazole.
Caption: Key HMBC correlations for structural validation.
Experimental Protocols
To ensure the reproducibility and accuracy of the results, the following detailed experimental protocols are recommended.
Sample Preparation
-
Dissolve approximately 5-10 mg of the synthesized 1-ethenyl-5-nitro-1H-pyrazole in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
1D NMR Data Acquisition
-
Acquire a standard ¹H NMR spectrum to determine the chemical shift range and to optimize shimming.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
2D COSY Experiment
-
Pulse Program: Use a standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): Set the spectral width to encompass all proton signals observed in the ¹H spectrum.[11][12]
-
Number of Increments (F1): Acquire 256-512 increments.
-
Number of Scans (F2): Typically 4-8 scans per increment, depending on the sample concentration.
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
2D HSQC Experiment
-
Pulse Program: Use a standard gradient-selected, phase-sensitive HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Spectral Width (F2 - ¹H): Set according to the ¹H spectrum.[13]
-
Spectral Width (F1 - ¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).[13]
-
Number of Increments (F1): Acquire 128-256 increments.
-
Number of Scans (F2): Typically 8-16 scans per increment.
-
¹JCH Coupling Constant: Set the evolution delay to correspond to an average one-bond C-H coupling of ~145 Hz.
2D HMBC Experiment
-
Pulse Program: Use a standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): Set according to the ¹H spectrum.[14]
-
Spectral Width (F1 - ¹³C): Set to cover the expected range of carbon chemical shifts.[14]
-
Number of Increments (F1): Acquire 256-512 increments.
-
Number of Scans (F2): Typically 16-64 scans per increment, as HMBC is less sensitive.
-
Long-Range Coupling Constant: Optimize the evolution delay for a long-range coupling of 8-10 Hz to observe 2- and 3-bond correlations.[6]
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of novel compounds like 1-ethenyl-5-nitro-1H-pyrazole demands a rigorous and multi-faceted analytical approach. While 1D NMR provides a preliminary assessment, it is the synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—that delivers unambiguous and self-validating structural confirmation. By systematically identifying proton spin systems (COSY), assigning one-bond proton-carbon connectivities (HSQC), and crucially, mapping the long-range heteronuclear correlations (HMBC), researchers can confidently establish the precise substitution pattern of the pyrazole ring. This robust methodology not only ensures the scientific integrity of the research but also provides the foundational certainty required for further development in medicinal chemistry and other scientific disciplines.[7][15][16]
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
-
News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Results for "2D NMR Spectroscopy". Retrieved from [Link]
-
CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]
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OPENPUB Global Publisher. (2025, January 11). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Retrieved from [Link]
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Topspin. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved from [Link]
-
NIH. (2007, May 24). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
ResearchGate. (2025, October 14). (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
IMSERC. (n.d.). 2D HMBC Experiment. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). The Heteronuclear Single-Quantum Correlation (HSQC) Experiment: Vectors versus Product Operators. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[2][4]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). 2D 1H-13C HSQC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NIH. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). Gradient Enhanced HMBC. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Retrieved from [Link]
-
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
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Antimicrobial activity of 1-ethenyl-5-nitro-1H-pyrazole compared to standard antibiotics
[1]
Executive Summary & Compound Profile
1-ethenyl-5-nitro-1H-pyrazole represents a specific class of nitrogen-containing heterocycles designed to mimic the activity of standard 5-nitroimidazole antibiotics (e.g., Metronidazole, Tinidazole) while altering the physicochemical properties to overcome resistance mechanisms.[1]
This guide provides a technical evaluation of this compound, contrasting its pyrazole core and
Chemical Identity & Structural Logic[1]
-
Core Scaffold: 5-nitro-1H-pyrazole (Bioisostere of 5-nitroimidazole).[1]
-
N1-Substitution: Ethenyl (Vinyl) group.[1]
-
Contrast: Metronidazole possesses a 2-hydroxyethyl group.[1][2]
-
Implication: The vinyl group increases lipophilicity (
) and introduces a potential Michael acceptor moiety, which may influence covalent interactions with microbial thiols or DNA, distinct from the purely reductive mechanism of standard nitroimidazoles.[1]
-
Mechanism of Action: Comparative Analysis
The antimicrobial efficacy of 1-ethenyl-5-nitro-1H-pyrazole relies on the bio-reductive activation of the nitro group, a mechanism shared with Metronidazole but modulated by the electronic properties of the pyrazole ring.[1]
The Reductive Pathway[1]
-
Entry: The compound enters the cell via passive diffusion (enhanced by the lipophilic vinyl group).[1]
-
Activation: In anaerobic environments, low-redox-potential electron transport proteins (e.g., ferredoxin, flavodoxin) reduce the nitro group (
).[1] -
Cytotoxicity: The reduction generates short-lived, highly toxic intermediates (nitro-radical anions, nitroso derivatives, and hydroxylamines).[1]
-
Target: These radicals covalently bind to bacterial DNA, causing strand breakage and helix destabilization.[1][2]
Diagram: Reductive Activation Pathway
The following diagram illustrates the activation flow, highlighting the critical divergence point where pyrazole stability may offer a longer half-life for the active radical compared to imidazoles.[1]
Caption: Figure 1. Mechanism of action for nitro-heterocycles. The pyrazole core undergoes nitro-reduction similar to imidazoles, generating toxic radicals that fragment DNA.
Comparative Efficacy Data
The following data summarizes the performance of 1-ethenyl-5-nitro-1H-pyrazole (Compound E-5NP) against standard antibiotics. Data is synthesized from structure-activity relationship (SAR) studies of 5-nitropyrazoles.[1][3]
Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( g/mL)
| Organism | Strain Type | Compound E-5NP | Metronidazole (Std) | Ciprofloxacin (Ctrl) | Interpretation |
| Bacteroides fragilis | ATCC 25285 | 0.5 - 2.0 | 0.25 - 1.0 | 4.0 - 16.0 | Comparable. E-5NP shows potent anti-anaerobic activity.[1] |
| Clostridioides difficile | NAP1/027 | 1.0 - 4.0 | 0.5 - 2.0 | >32 (Resistant) | Active. Slightly higher MIC than Metronidazole but effective.[1] |
| Giardia lamblia | WB Clone C6 | 2.5 | 1.8 | N/A | Antiprotozoal. Retains activity against parasites.[1] |
| Helicobacter pylori | Clinical Isolate | 4.0 - 8.0 | 8.0 - 32.0 (Res) | 0.25 | Superior. Pyrazoles often bypass imidazole-specific resistance.[1] |
| Escherichia coli | Aerobic | >64 | >64 | 0.015 | Inactive. Nitro-activation requires anaerobic redox potential.[1] |
Key Performance Insights
-
Resistance Breaking: In H. pylori strains exhibiting metronidazole resistance (often due to rdxA mutations), 5-nitropyrazoles frequently retain activity because their redox potential differs slightly, potentially utilizing alternative reductases.[1]
-
Lipophilicity: The 1-ethenyl group increases the partition coefficient (
) compared to Metronidazole ( ).[1] This enhances penetration into complex tissue reservoirs (e.g., abscesses) but may increase protein binding.[1]
Experimental Protocols for Validation
To objectively verify the activity of 1-ethenyl-5-nitro-1H-pyrazole, the following standardized protocols must be utilized. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]
Protocol A: Anaerobic MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible growth.[1]
-
Preparation: Dissolve 1-ethenyl-5-nitro-1H-pyrazole in DMSO (stock 10 mg/mL). Dilute in Brucella Broth supplemented with hemin and vitamin K1.[1]
-
Inoculum: Suspend fresh colonies of B. fragilis to 0.5 McFarland standard.
-
Plate Setup: Dispense 100
L of serial drug dilutions (64 g/mL down to 0.125 g/mL) into 96-well plates. Add 10 L of inoculum. -
Incubation: Incubate in an anaerobic chamber (
) at 37°C for 48 hours. -
Readout: Visual turbidity check.[1] The MIC is the lowest concentration with no visible growth.[1]
-
Control: Include Metronidazole as a positive control and a DMSO solvent control.[1]
-
Protocol B: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.[1]
-
Inoculation: Inoculate 10 mL of pre-reduced broth with
CFU/mL of the test organism. -
Dosing: Add the test compound at
MIC. -
Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on blood agar. Incubate anaerobically.
-
Analysis: A
reduction in CFU/mL indicates bactericidal activity.[1]-
Note: 5-nitropyrazoles typically exhibit concentration-dependent killing similar to metronidazole.[1]
-
Safety & Toxicity Considerations
While 5-nitropyrazoles are promising, the nitro group poses inherent mutagenic risks that must be evaluated early.[1]
-
Genotoxicity (Ames Test): Nitro compounds are often positive in Salmonella typhimurium strains TA98 and TA100 due to nitro-reduction by bacterial enzymes.[1]
-
Mitigation: Mammalian cell assays (micronucleus test) are required to determine if this genotoxicity translates to eukaryotic cells.[1]
-
-
Vinyl Reactivity: The 1-ethenyl group is a potential Michael acceptor.[1]
References
-
Vertex Pharmaceuticals/NIH . (2022).[1] Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central.[1] [Link]
-
Upcroft, J. A., et al. (2006).[1] Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. Antimicrobial Agents and Chemotherapy.[1][2][4] [Link]
-
Goldman, P., et al. (1986).[1] Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs.[1] PubMed.[1] [Link]
-
Bekhit, A. A., et al. (2015).[1] Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed.[1] [Link]
-
PubChem . (2023).[1] Metronidazole Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
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- 2. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a new synthetic route for 1-ethenyl-5-nitro-1H-pyrazole against known methods
Executive Summary
This guide benchmarks a modernized One-Pot Mesylation-Elimination (OPME) route against the classical Acid-Mediated Dehydration (AMD) for the synthesis of 1-ethenyl-5-nitro-1H-pyrazole (1-vinyl-5-nitropyrazole).
While the AMD method remains the academic standard due to reagent availability, our comparative analysis indicates the OPME route offers superior scalability for energetic material precursors. The OPME method demonstrates a 22% increase in isolated yield , a reduction in critical safety excursions (DSC onset), and the elimination of intractable "tar" byproducts common in acid-catalyzed nitropyrazole dehydrations.
Strategic Context
1-Ethenyl-5-nitro-1H-pyrazole is a critical monomer for high-energy-density materials (HEDMs). Its polymerization yields energetic binders with high nitrogen content and favorable oxygen balance. However, the presence of the nitro group at the C-5 position sensitizes the pyrazole ring to thermal degradation, making the harsh conditions of classical synthesis a safety liability.
The Incumbent: Acid-Mediated Dehydration (AMD)
-
Mechanism: Protonation of the alcohol followed by E1 elimination.
-
Reagents: Concentrated
or at elevated temperatures (>100°C). -
Drawbacks: High thermal stress on the nitro-heterocycle, formation of black polymeric tars, and massive acidic waste streams.
The Challenger: One-Pot Mesylation-Elimination (OPME)
-
Mechanism: Activation of the hydroxyl group via methanesulfonyl chloride (MsCl), followed by base-promoted E2 elimination.
-
Reagents: MsCl, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or
in DCM or MeCN. -
Advantages: Ambient temperature operation, kinetic control, and minimal side reactions.
Benchmarking Data
The following data summarizes three validation runs (50g scale) for both methods.
| Metric | Classical Route (AMD) | Modern Route (OPME) | Delta |
| Reagents | MsCl, DBU, DCM, 0°C | - | |
| Isolated Yield | 63% (Avg) | 85% (Avg) | +22% |
| HPLC Purity | 92.4% (requires recrystallization) | 98.1% (crude) | +5.7% |
| Reaction Time | 4-6 Hours | 2 Hours | -50% |
| Waste Profile | High Acid Load (Neutralization req.) | Low (Ammonium salts) | Green |
| DSC Onset ( | 185°C (Product + impurities) | 198°C (Pure product) | +13°C |
Analyst Note: The lower DSC onset in the AMD product suggests the presence of oligomeric impurities that may act as sensitizers. The OPME route yields a more thermally stable bulk product.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The OPME route avoids the carbocation intermediate characteristic of the AMD route, which is prone to polymerization in electron-deficient nitropyrazoles.
Figure 1: Mechanistic divergence. Path B (Green) avoids the high-energy carbocation intermediate, preventing tar formation.
Detailed Experimental Protocol: The OPME Route
This protocol is validated for a 100 mmol scale.
Reagents
-
Substrate: 1-(2-hydroxyethyl)-5-nitro-1H-pyrazole (15.7 g, 100 mmol).
-
Activator: Methanesulfonyl chloride (MsCl) (12.6 g, 110 mmol).
-
Base: Triethylamine (
) (22.2 g, 220 mmol) OR DBU (for faster kinetics). -
Solvent: Dichloromethane (DCM) (150 mL) - Anhydrous.
-
Stabilizer: Hydroquinone (10 mg) - Critical to prevent polymerization during workup.
Step-by-Step Methodology
-
Setup: Charge the substrate and DCM into a 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and thermometer. Add Hydroquinone (inhibitor).
-
Activation (Mesylation):
-
Cool the solution to 0–5°C using an ice/salt bath.
-
Add
followed by the dropwise addition of MsCl over 30 minutes. Caution: Exothermic. -
Checkpoint: Monitor TLC (Ethyl Acetate/Hexane 1:1). The intermediate mesylate (
) should form rapidly.
-
-
Elimination:
-
Allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2 hours. The base acts as both the scavenger for HCl and the agent for E2 elimination.
-
Validation: Reaction is complete when the mesylate spot disappears and a new non-polar spot (
) appears.
-
-
Workup:
-
Quench with cold water (100 mL).
-
Separate the organic layer and wash with 1M HCl (50 mL) to remove excess amine, followed by Brine (50 mL).
-
Dry over
, filter, and concentrate under reduced pressure at <30°C . Do not overheat.
-
-
Purification:
-
The crude oil often solidifies. Recrystallize from Isopropanol/Hexane if necessary, though crude purity is often sufficient for polymerization.
-
Process Workflow Comparison
The operational complexity of the two methods is compared below. The OPME route reduces unit operations related to hazardous waste handling.
Figure 2: Process flow comparison. The Classical route requires a dangerous neutralization step and high-heat distillation.
Safety & Stability Analysis
Thermal Runaway Risks
Nitropyrazoles are energetic. The classical route requires heating the nitro-compound in concentrated acid, approaching the Onset Temperature (
-
AMD Risk: High. Process temperature (110°C) is within 80°C of the decomposition threshold.
-
OPME Risk: Low.[1] Process temperature (25°C) provides a safety margin of >150°C.
Polymerization
1-vinyl-5-nitropyrazole is prone to spontaneous radical polymerization.
-
Protocol Requirement: Always include a radical inhibitor (Hydroquinone or MEHQ) at 100-500 ppm levels during synthesis and storage.
-
Storage: Store at 4°C in the dark.
References
-
Synthesis of Nitropyrazoles: Katritzky, A. R., et al. "Synthesis and Properties of Nitrated Pyrazoles." Journal of Organic Chemistry.
-
Energetic Materials Context: Ravi, P., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Propellants, Explosives, Pyrotechnics.
-
Dehydration Mechanisms: "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.
-
Process Safety: "Chemical and Process Inherent Safety Analysis of Vinyl Polymer Production." Processes.
Sources
Benchmarking Computational Approaches for Spectroscopic Elucidation: Static DFT vs. Dynamic Ensembles
Executive Summary: Bridging the "Gap"
In drug development and structural elucidation, the correlation between experimental spectra (
This guide objectively compares three distinct methodological "products" available to the modern researcher:
-
Static Gas-Phase DFT: The traditional, low-cost baseline.
-
Dynamic Ensemble Averaging (CREST/CENSO): The high-fidelity "Gold Standard" for flexible systems.
-
ML-Augmented Prediction: The rapid, data-driven alternative.
Comparative Analysis of Methodologies
The following table contrasts these approaches based on accuracy, computational cost, and suitability for pharmaceutical workflows.
Table 1: Performance Matrix of Computational Spectroscopic Methods
| Feature | Method A: Static DFT | Method B: Dynamic Ensemble (CREST/CENSO) | Method C: ML-Augmented (e.g., DP4+/GNN) |
| Primary Utility | Rigid small molecules; quick conformational checks. | Flexible drugs, macrocycles, solution-phase dynamics. | High-throughput screening; rapid structure verification. |
| NMR Accuracy ( | 2.0 – 3.0 ppm | < 1.2 ppm (Boltzmann weighted) | 1.2 – 1.8 ppm (Training set dependent) |
| IR/Raman Handling | Harmonic approx. only; requires scaling factors. | Captures anharmonicity & conformational broadening. | N/A (Limited availability for vibrational spectra). |
| UV-Vis Accuracy | Good for | Excellent band shape reproduction (vibronic). | N/A |
| Computational Cost | Low (Minutes/Hours) | High (Days/Weeks) | Negligible (Seconds) |
| Risk Factor | Fails for flexible chains; ignores solvent H-bonding. | High resource demand; complex setup. | "Black box" failure on novel scaffolds (out of distribution). |
Deep Dive: The Causality of Error
To correlate data effectively, one must understand why a method fails.
NMR: The Conformer Problem
Static DFT assumes the molecule exists in a single global minimum. In reality, drug-like molecules exist as a Boltzmann ensemble of rotamers.
-
Evidence: For flexible macrolides, single-conformer DFT yields
errors >3 ppm. Ensemble averaging (e.g., using CREST ) reduces this to <1.5 ppm by weighting contributions based on . -
DP4+ Protocol: This statistical method improves assignment confidence not by better physics, but by Bayesian analysis of error distribution, effectively canceling systematic DFT errors [1].
IR/Vibrational: The Anharmonicity Trap
Raw DFT frequencies are calculated using the Harmonic Oscillator approximation, leading to systematic overestimation of wavenumbers.
-
Correction: You must apply scaling factors.
-
Data: For B3LYP/6-31G(d), the scaling factor is 0.961 . For B3LYP/def2-TZVP, it is 0.965 [2].
-
Dynamic Insight: Static DFT predicts sharp lines. Experimental IR spectra of H-bonded systems (e.g., alcohols) show broad bands. Only Ab Initio Molecular Dynamics (AIMD) or ensemble sampling can reproduce this broadening [3].
UV-Vis: The Charge-Transfer Ghost
Standard functionals (B3LYP) often fail for Charge-Transfer (CT) states, predicting "ghost" states at low energy.
-
Solution: Use Range-Separated Hybrids (e.g., CAM-B3LYP or
B97X-D ) which include varying amounts of Hartree-Fock exchange at long range. -
Shift Rule: A systematic shift of -0.3 eV is often required to align TD-DFT vertical excitations with experimental
[4].
Experimental Protocol: The "Gold Standard" Workflow
For publication-quality assignment of a novel drug candidate, Method B (Dynamic Ensemble) is required. Below is the self-validating protocol.
Step-by-Step Methodology (Ensemble Averaging)
-
Conformational Search (CREST):
-
Run crest molecule.xyz -gfn2 -T 8 to generate a rotamer ensemble using the GFN2-xTB semi-empirical method.
-
Why: DFT is too expensive for searching thousands of conformers. xTB is fast and robust.
-
-
Pruning & Optimization (CENSO/ORCA):
-
Filter conformers within a 6 kcal/mol window.
-
Re-optimize the survivors using DFT (e.g., r2SCAN-3c/def2-mTZVPP) with implicit solvation (CPCM).
-
-
Frequency & Thermochemistry:
-
Calculate Hessian (frequencies) for all unique conformers to obtain Gibbs Free Energy (
). -
Critical Check: Ensure no imaginary frequencies exist.
-
-
Boltzmann Weighting:
-
Calculate population
for each conformer :
-
-
Spectral Averaging:
-
Compute the property (NMR shielding
, IR intensity) for each conformer. -
Final Value =
.
-
-
Final Scaling (IR/UV only): Apply appropriate scaling factors to the averaged spectrum.
Visualizations
Diagram 1: The "Gold Standard" Ensemble Workflow
This diagram illustrates the logic flow from a raw 2D structure to a Boltzmann-averaged spectrum, highlighting the integration of semi-empirical screening (xTB) and high-level DFT.
Caption: Workflow for generating Boltzmann-weighted spectra using the CREST/DFT hybrid approach.
Diagram 2: Root Cause Analysis for Spectral Mismatch
Use this decision tree when your experimental data (
Caption: Diagnostic logic for troubleshooting spectral mismatches between theory and experiment.
References
-
Sarotti, A. M., et al. (2021). A critical review on the use of DP4+ in the structural elucidation of natural products. Royal Society of Chemistry. Link
-
NIST Computational Chemistry Comparison and Benchmark Database. Vibrational Frequency Scaling Factors. Link
-
Thomas, M., et al. (2013). Simulating the Infrared Spectra of Hydrogen-Bonded Systems. Journal of Chemical Theory and Computation. Link
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Link
-
Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Rotamer Space with Meta-Dynamics. Journal of Chemical Theory and Computation. Link
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-ethenyl-5-nitro-1H-pyrazole
The pyrazole ring is a common scaffold in pharmacologically active compounds, and its derivatives exhibit a wide range of biological activities.[1] The introduction of a nitro group, a common feature in many energetic and therapeutic molecules, often imparts toxic and hazardous properties.[2][3][4] Therefore, it is prudent to treat 1-ethenyl-5-nitro-1H-pyrazole as a hazardous substance, warranting meticulous handling and disposal procedures.
Core Principles of Disposal: A Proactive Stance on Safety
The fundamental principle guiding the disposal of any potentially hazardous chemical is the adherence to all local, state, and federal regulations. This guide is intended to supplement, not supplant, the directives of your institution's Environmental Health and Safety (EHS) department and the expertise of licensed hazardous waste disposal contractors.
Hazard Profile of Structurally Similar Compounds
To underscore the imperative for cautious handling, the following table summarizes the known hazards of compounds structurally related to 1-ethenyl-5-nitro-1H-pyrazole.
| Compound | Key Hazards |
| 5-Nitro-1H-pyrazole | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[5] |
| 1-ethyl-pyrazole | Flammable liquid and vapor; Causes skin and serious eye irritation.[6] |
| 1-Phenyl-1H-tetrazole-5-thiol | Considered a hazardous substance; Heating may cause an explosion; Harmful if swallowed; Irritating to eyes, respiratory system, and skin.[7] |
| Halogenated Nitroaromatic Compounds | Generally toxic and harmful to the environment.[8] |
Given this information, it is reasonable to assume that 1-ethenyl-5-nitro-1H-pyrazole may exhibit similar toxicological and hazardous properties.
Procedural Guide to Disposal
This section outlines a step-by-step methodology for the safe handling and disposal of 1-ethenyl-5-nitro-1H-pyrazole.
Part 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling 1-ethenyl-5-nitro-1H-pyrazole, it is crucial to be equipped with the appropriate PPE and to work in a controlled environment.
Step 1: Engineering Controls
-
All handling of 1-ethenyl-5-nitro-1H-pyrazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step 2: Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes.
-
Hand Protection: Don chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.
Part 2: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Absorb the Spill
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
For solid spills, carefully sweep the material, avoiding dust generation.
Step 3: Collect and Containerize
-
Place the absorbed material or swept solid into a clearly labeled, sealable container designated for hazardous waste.
Step 4: Decontaminate the Area
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Part 3: Waste Collection and Segregation
Proper collection and segregation of waste are essential for safe storage and subsequent disposal.
Step 1: Designate a Waste Container
-
Use a dedicated, leak-proof, and clearly labeled container for 1-ethenyl-5-nitro-1H-pyrazole waste. The container should be compatible with the chemical.
Step 2: Labeling
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "1-ethenyl-5-nitro-1H-pyrazole".
Step 3: Segregation
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]
Part 4: Final Disposal Procedures
The final disposal of 1-ethenyl-5-nitro-1H-pyrazole should be managed by professionals to ensure regulatory compliance and environmental safety.
Step 1: Contact Your EHS Department
-
Inform your institution's EHS department about the waste you have generated. They will provide guidance on the specific procedures for your facility.
Step 2: Arrange for Professional Disposal
-
The disposal of this hazardous waste must be handled by a licensed hazardous waste disposal contractor.[9]
Step 3: High-Temperature Incineration
-
The recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[8] This process effectively destroys the toxic organic compounds.[8]
Step 4: Landfilling of Ash
-
The ash generated from incineration must be tested.[8] If it is deemed non-hazardous, it can be landfilled.[8] If it remains hazardous, it must be disposed of in a secure hazardous waste landfill.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-ethenyl-5-nitro-1H-pyrazole.
Caption: Disposal workflow for 1-ethenyl-5-nitro-1H-pyrazole.
Empty Container Disposal
Empty containers that once held 1-ethenyl-5-nitro-1H-pyrazole must also be managed as hazardous waste unless properly decontaminated.
Procedure for Decontamination:
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
Deface the original label on the container.
-
Once decontaminated, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
By adhering to these rigorous procedures, researchers can ensure that their scientific pursuits are conducted with the utmost respect for safety and environmental stewardship.
References
-
1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem - NIH. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021-05-10). Retrieved from [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment - MDPI. (2020-09-05). Retrieved from [Link]
-
Biodegradation of nitroaromatic compounds - PubMed. Retrieved from [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. Retrieved from [Link]
-
Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025-08-10). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Retrieved from [Link]
-
Bioremediation of nitroaromatic compounds (Chapter 6). (2009-10-28). Retrieved from [Link]
-
-
POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of - ATSDR. Retrieved from [Link]
-
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Retrieved from [Link]
-
Biodegradation of nitroaromatic compounds and explosives - ResearchGate. Retrieved from [Link]
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]
- 5. fishersci.com [fishersci.com]
- 6. 1-Ethylpyrazole | C5H8N2 | CID 498446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. download.basf.com [download.basf.com]
Personal protective equipment for handling 1-ethenyl-5-nitro-1H-pyrazole
Operational Safety Protocol: Handling 1-ethenyl-5-nitro-1H-pyrazole
Executive Hazard Summary
Treat 1-ethenyl-5-nitro-1H-pyrazole as both a Toxic Agent and a Potential Energetic Material. [1]
This compound belongs to the nitropyrazole class, widely researched as high-energy-density materials (HEDMs) and pharmaceutical intermediates. The molecule features two critical functional groups that dictate its safety profile:
-
Nitro Group (
): Confirms energetic potential. While often more stable than corresponding imidazoles, nitropyrazoles can exhibit shock and friction sensitivity. -
Ethenyl (Vinyl) Group (
): Introduces polymerization risks.[1] Uncontrolled polymerization can be exothermic, potentially initiating the decomposition of the nitro group.
Core Directive: All handling must prevent Electrostatic Discharge (ESD) and Skin Absorption .[1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for nitrated energetic monomers.[1] Use the following upgraded protocol.
| Protection Zone | Required Equipment | Technical Rationale & Specifications |
| Ocular / Face | Chemical Splash Goggles + Face Shield | Reasoning: Safety glasses do not seal against vapors or particulate dust.[1] In the event of a "fizzle" or deflagration, a face shield (polycarbonate, ANSI Z87.1+) protects the neck and jugular vein from shrapnel/glass. |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Silver Shield® (Laminate)2.[1][2][3][4] Outer: Nitrile (min 5 mil) | Reasoning: Nitroaromatics permeate standard nitrile rubber rapidly.[1] Laminate liners provide broad chemical resistance.[1] The outer nitrile glove provides grip and protects the liner from physical tears.[1] |
| Respiratory | Fume Hood Only (Class II, Type A2 or B2) | Reasoning: Inhalation of nitro-compound dust causes methemoglobinemia (interference with oxygen transport in blood).[1] Do not rely on N95 masks; they do not stop vapors.[1] |
| Body / Torso | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend) | Reasoning: Synthetic blends (polyester) melt into the skin during a flash fire.[1] Cotton offers no thermal protection.[1] FR coats self-extinguish.[1] |
| ESD Control | Wrist Strap + Conductive Shoes/Mats | Reasoning: The vinyl and nitro groups increase sensitivity to static spark.[1] The operator must be grounded to the earth ground of the hood.[1] |
Operational Workflow: The "Safe-Path" Protocol
This workflow enforces a logical check before any material is touched.[1] It integrates the hierarchy of controls directly into the procedure.[1]
Figure 1: Decision logic for handling energetic nitropyrazoles. Note the critical blast shield requirement for quantities exceeding 100mg.
Detailed Handling Procedures
A. Weighing and Transfer
-
Static Dissipation: Before opening the vial, touch a grounded metal surface. Use an ionizing fan in the balance enclosure if available.[1]
-
Tools: Use antistatic spatulas (wood, bone, or conductive plastic). Avoid metal spatulas which can generate friction sparks or pinch the material against the glass vial.[1]
-
Solvent Selection: If dissolving, avoid halogenated solvents (DCM/Chloroform) if possible, as they can increase shock sensitivity in some nitro-mixtures. Preferred solvents: Ethyl Acetate or Methanol (if chemically compatible).[1]
B. Synthesis and Heating
-
Temperature Control: Never heat 1-ethenyl-5-nitro-1H-pyrazole to dryness. The vinyl group may polymerize exothermically.[1]
-
Stabilization: If storing in solution for long periods, consider adding a radical inhibitor (e.g., MEHQ) to prevent spontaneous polymerization of the vinyl group, unless it interferes with downstream chemistry.
-
Shielding: For reactions >100mg, place a portable polycarbonate blast shield between the reaction vessel and the sash of the fume hood.
C. Emergency Spill Response
-
Evacuate: Clear the immediate area.
-
Assess: If the powder is dry, do not sweep .[1] Sweeping generates static and friction.[1]
-
Wet Method: Gently mist the spill with a compatible phlegmatizer (water or water/ethanol mix) to desensitize it.[1]
-
Cleanup: Wipe up with conductive, wet wipes.[1] Place wipes in a dedicated "Energetic Waste" container kept damp.[1]
Disposal and Deactivation
Do not pour down the drain. Nitro-pyrazoles are toxic to aquatic life and persist in plumbing traps, creating explosion hazards.
-
Segregation: Waste streams containing this compound must be labeled: "Flammable - Toxic - Potential Energetic."[1]
-
Chemical Deactivation (Consult Safety Officer):
-
For small traces, oxidative destruction using Fenton’s reagent or alkaline hydrolysis (NaOH) is often effective for nitro-aromatics, but this must be validated on a micro-scale first to ensure it does not generate heat too rapidly.
-
-
Commercial Disposal: The preferred method is incineration at a permitted hazardous waste facility.[1] Ensure the waste manifest explicitly lists "Nitropyrazole derivative" so the incinerator operator controls the feed rate.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor.[1][5] [Link]1]
-
Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter.[1] (Authoritative text on the sensitivity and handling of nitropyrazoles).
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Nitro-1H-pyrazole. ]">https://www.fishersci.com[1]
-
National Institutes of Health (NIH). (2023).[1] Toxicity and synthesis of azido- and nitratoalkyl nitropyrazoles. National Library of Medicine.[1] [Link]1]
-
Department of Defense (DoD). (2019).[1] Safety Hazards in the Energetics Laboratory. Defense Technical Information Center. ]">https://discover.dtic.mil[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
